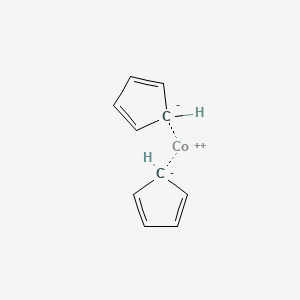
Cobaltocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Cobaltocene is typically synthesized by the reaction of sodium cyclopentadienide (NaC₅H₅) with anhydrous cobalt(II) chloride in tetrahydrofuran (THF) solution . The reaction produces sodium chloride as a byproduct, and the organometallic product is usually purified by vacuum sublimation .
Industrial production methods are similar, involving the same reactants and conditions but on a larger scale to meet commercial demands .
化学反応の分析
Cobaltocene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cobaltocenium cation, an 18-electron species.
Reduction: It acts as a one-electron reducing agent in the laboratory.
Substitution: It reacts with carbon monoxide to form cyclopentadienylcobalt dicarbonyl.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium . Major products formed include cobaltocenium salts and cobalt carbonyl complexes .
科学的研究の応用
Catalytic Applications
Cobaltocene has been extensively studied for its catalytic properties, particularly in hydrogenation reactions and electrocatalysis.
Hydrogenation Reactions
- This compound acts as a mediator in catalytic hydride transfer processes. For instance, it has been utilized in the electrocatalytic hydrogenation of acetone, facilitating the conversion of biomass-derived organics into valuable chemicals .
Case Study: Electrocatalytic Hydrogenation
- A recent study demonstrated that this compound could effectively mediate the hydrogenation of acetone using a cyclopentadienone-iridium complex, showcasing its potential for sustainable chemical transformations .
Table 1: Summary of this compound's Catalytic Applications
Energy Storage
This compound derivatives have been explored for their roles in energy storage systems, particularly in dye-sensitized solar cells (DSCs).
Dye-Sensitized Solar Cells
- Research indicates that cobalt-based mediators, including this compound, can enhance the efficiency of DSCs by optimizing the redox potential and improving mass transport within the cell .
Table 2: Performance Metrics of this compound in Energy Applications
| Application | Efficiency (%) | Notes | Reference |
|---|---|---|---|
| Dye-Sensitized Solar Cells | Up to 12% | Utilizes this compound as a redox mediator | |
| Redox Mediators | >6.7% | Improved performance with organic sensitizers |
Spintronics
This compound's unique electronic structure makes it an attractive candidate for spintronic applications.
Spin Filtering Properties
- This compound has been identified as a robust spin filter, capable of generating spin-polarized currents when integrated into molecular electronic devices. The molecule's ability to align conduction channels with one spin component enhances its potential for use in spintronic devices .
Table 3: Spintronic Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Spin Polarization | Generates significant spin-polarized currents | |
| Robustness | Insensitive to contact geometry |
Material Science
This compound's properties extend to material science, where it is used in synthesizing novel materials.
Case Study: Synthesis of New Materials
- Recent research has highlighted the role of this compound in developing new metallocenes with enhanced stability and electronic properties, which can be pivotal for various applications in materials science .
Table 4: Material Science Applications
作用機序
The mechanism of action of bis(cyclopentadienyl)cobalt(II) involves its ability to donate or accept electrons due to its 19-valence electron configuration . This makes it a versatile redox-active species. The compound’s molecular targets and pathways include its interaction with various substrates in catalytic processes, where it facilitates electron transfer reactions .
類似化合物との比較
Cobaltocene is similar to other metallocenes such as ferrocene, nickelocene, and rhodocene . it is unique due to its 19-valence electron configuration, which gives it distinct redox properties .
Ferrocene: More stable due to its 18-electron configuration.
Nickelocene: Similar structure but different reactivity due to the different metal center.
Rhodocene: Exists as a dimer due to its tendency to form C–C bonds between cyclopentadienyl rings.
These comparisons highlight the unique electronic properties of bis(cyclopentadienyl)cobalt(II) that make it valuable in various applications.
特性
CAS番号 |
1277-43-6 |
|---|---|
分子式 |
C10H10Co |
分子量 |
189.12 g/mol |
IUPAC名 |
cobalt(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
InChIキー |
SNBRJOIYNQIWSZ-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
正規SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2] |
外観 |
Solid powder |
melting_point |
343 to 345 °F (NTP, 1992) |
Key on ui other cas no. |
1277-43-6 |
物理的記述 |
Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |
ピクトグラム |
Flammable; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
less than 1 mg/mL at 70.7 °F (NTP, 1992) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cobaltocene; Kobaltocen; Dicyclopentadienylcobalt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















